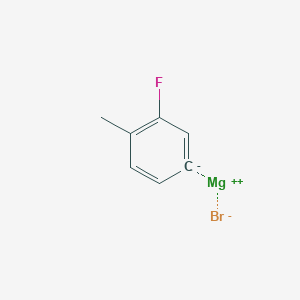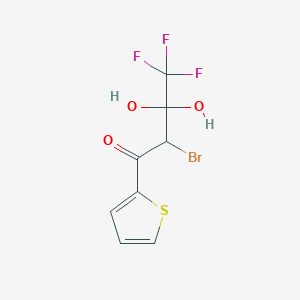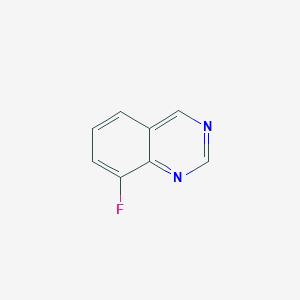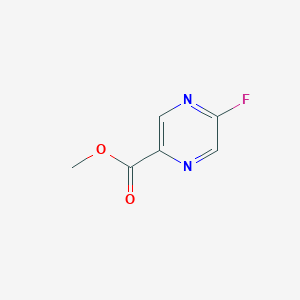
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide, also known as ADP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In
作用機序
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide inhibits the activity of dihydrofolate reductase and thymidylate synthase by binding to their active sites and preventing the formation of their respective products. This inhibition leads to the depletion of intracellular folate and thymidine pools, which are essential for DNA and RNA synthesis. As a result, cell growth and division are inhibited.
生化学的および生理学的効果
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its ability to inhibit the activity of enzymes involved in DNA and RNA synthesis, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its potential toxicity, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide. One direction is the development of more potent and selective inhibitors of dihydrofolate reductase and thymidylate synthase. Additionally, research could focus on the use of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide in combination with other anticancer drugs to enhance their efficacy. Furthermore, research could explore the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
合成法
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide involves the reaction of naphthalene-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA and RNA. This inhibition can lead to the suppression of cancer cell growth, making N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide a potential candidate for the development of anticancer drugs.
特性
CAS番号 |
166115-76-0 |
|---|---|
製品名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
分子式 |
C17H16N4O3 |
分子量 |
324.33 g/mol |
IUPAC名 |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,18H2,1-2H3,(H,19,22) |
InChIキー |
BSWFHOCFKDTYRH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
同義語 |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)


![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)



![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)



